molecular formula C12H25ClN2O2 B2886806 tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride CAS No. 202979-32-6

tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B2886806
CAS No.: 202979-32-6
M. Wt: 264.79
InChI Key: BZYIDGCFSSFZLS-UHFFFAOYSA-N
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Description

“4-(Aminoethyl)-1-N-Boc-piperidine hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The “Boc” in the name suggests that a tert-butoxycarbonyl protecting group is present, commonly used in peptide synthesis to protect amines.


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the Boc-protected amine, which could be deprotected under acidic conditions. The remaining amine could then participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

A study by Janani et al. (2020) focused on the characterization of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, using spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR. The research provided insights into the molecule's structural features, including vibrational assignments and electron excitation analysis. The study also explored the molecule's anticancer activity through molecular docking against various protein targets, highlighting its potential in drug development (Janani et al., 2020).

Synthesis and Characterization of Derivatives

Marin et al. (2004) developed a method for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This synthesis route highlights the versatility of piperidine derivatives in generating compounds with potential therapeutic uses (Marin et al., 2004).

Novel Dendritic Structures

Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines comprising piperidine motifs. These compounds were analyzed for their ability to form large homogeneously packed spherical nano-aggregates, demonstrating the utility of piperidine derivatives in creating complex molecular architectures with potential applications in material science and nanotechnology (Sacalis et al., 2019).

Drug Development Applications

A study by Ojima et al. (1998) explored the regioselective cyclohydrocarbonylation of amido-ω,ω′-dienes catalyzed by a Rh-BIPHEPHOS complex, yielding functionalized piperidines. These compounds serve as versatile intermediates for synthesizing various alkaloids, demonstrating the critical role of piperidine derivatives in medicinal chemistry (Ojima et al., 1998).

Safety and Hazards

The safety and hazards would depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for accurate information .

Future Directions

The future directions would depend on the specific application of this compound. Piperidine derivatives are widely used in pharmaceuticals, so new synthetic methods and applications are continually being explored .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14;/h10H,4-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYIDGCFSSFZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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